(1,5-Dimethyl-4,5-dihydro-1H-imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethyl-4,5-dihydro-1H-imidazol-2-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of two methyl groups and a hydroxymethyl group attached to the imidazole ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-4,5-dihydro-1H-imidazol-2-yl)methanol can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which typically uses glyoxal, ammonia, and formaldehyde as starting materials . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate . The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-4,5-dihydro-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols . Substitution reactions typically result in the formation of various substituted imidazole derivatives .
Scientific Research Applications
(1,5-Dimethyl-4,5-dihydro-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a ligand in coordination chemistry and as a precursor for the synthesis of biologically active compounds . In medicine, derivatives of this compound have shown potential as antimicrobial, antifungal, and anticancer agents . Additionally, it is used in the industry for the production of pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-4,5-dihydro-1H-imidazol-2-yl)methanol involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA grooves and exhibit DNA-cleavage properties, which is crucial for its cytotoxic activities . The compound may also inhibit specific enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound is similar in structure but contains a phenylmethyl group instead of a hydroxymethyl group.
1-(1-{[3,5-di(trifluoromethyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole: This compound has a pyrazole ring attached to the imidazole ring, making it structurally similar but functionally different.
Uniqueness
The uniqueness of (1,5-Dimethyl-4,5-dihydro-1H-imidazol-2-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
61764-88-3 |
---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(1,5-dimethyl-4,5-dihydroimidazol-2-yl)methanol |
InChI |
InChI=1S/C6H12N2O/c1-5-3-7-6(4-9)8(5)2/h5,9H,3-4H2,1-2H3 |
InChI Key |
HCKVSGYKESXFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.